2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

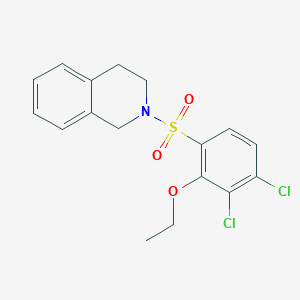

2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a benzenesulfonyl group substituted with 3,4-dichloro and 2-ethoxy moieties. The compound’s structure combines a tetrahydroisoquinoline core (C₉H₁₁N) with a substituted phenylsulfonyl group (C₆H₃Cl₂(OCH₂CH₃)SO₂), yielding a molecular formula of C₁₇H₁₆Cl₂NO₃S (calculated molecular weight: 397.29 g/mol).

Properties

IUPAC Name |

2-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3S/c1-2-23-17-15(8-7-14(18)16(17)19)24(21,22)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,2,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXFLHZXBHAFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H18Cl2N2O3S

- Molecular Weight : 395.29 g/mol

The presence of a sulfonyl group and a dichloro-substituted phenyl ring contributes to its biological activity by facilitating interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors.

Enzyme Inhibition

Research indicates that compounds within the tetrahydroisoquinoline class can inhibit specific enzymes involved in disease processes. For instance:

- Protein Kinase Inhibition : Some derivatives have shown effectiveness in inhibiting protein kinases associated with cancer progression.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of related tetrahydroisoquinoline compounds against viruses such as SARS-CoV-2. For example:

- A derivative demonstrated an EC50 value of 3.15 μM against SARS-CoV-2 in Vero E6 cells, showcasing significant antiviral efficacy compared to standard treatments like chloroquine .

Case Study 1: Antiviral Properties

A recent study synthesized novel tetrahydroisoquinoline derivatives and tested their antiviral effects against SARS-CoV-2. The compound trans-1 , a close relative to our target compound, exhibited:

- EC50 : 2.78 μM

- Selectivity Index (SI) : >71.94

These results indicate a promising avenue for developing antiviral therapies based on the tetrahydroisoquinoline scaffold .

Case Study 2: Enzyme Modulation

Another study focused on the enzyme-modulating effects of tetrahydroisoquinoline derivatives. The findings suggested that these compounds could effectively inhibit enzymes linked to inflammatory pathways and autoimmune diseases .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| Antiviral | trans-1 (related derivative) | 2.78 | >71.94 |

| Enzyme Inhibition | Various tetrahydroisoquinolines | Varies | Varies |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and reported activities of the target compound with analogs from the literature:

Physicochemical Properties

- However, it is less polar than carboxylic acid-containing analogs (e.g., ’s compound), which exhibit higher aqueous solubility .

- Reactivity : Sulfonyl chlorides (e.g., and ) are highly reactive toward nucleophiles, making them valuable intermediates. In contrast, the main compound’s benzenesulfonyl group is stable under physiological conditions, favoring direct biological activity .

Key Research Findings

Substituent Position Effects :

- Methoxy groups at para positions () reduce steric hindrance compared to ortho substituents (e.g., ethoxy in the main compound), altering binding affinities .

- Dichloro substitution at 3,4-positions (main compound) vs. 2,6-positions () modulates electronic effects and steric bulk, impacting target selectivity .

Biological Implications: Sulfonyl-containing tetrahydroisoquinolines show promise as protease inhibitors or antibacterials, depending on substituent profiles . Ethoxy groups may enhance metabolic stability compared to smaller alkoxy substituents (e.g., methoxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.